N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16366415
InChI: InChI=1S/C24H25NO5/c1-14(2)29-21-13-22-19(15(3)11-24(28)30-22)12-17(21)9-10-23(27)25-20-8-6-5-7-18(20)16(4)26/h5-8,11-14H,9-10H2,1-4H3,(H,25,27)
SMILES:
Molecular Formula: C24H25NO5
Molecular Weight: 407.5 g/mol

N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide

CAS No.:

Cat. No.: VC16366415

Molecular Formula: C24H25NO5

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide -

Specification

Molecular Formula C24H25NO5
Molecular Weight 407.5 g/mol
IUPAC Name N-(2-acetylphenyl)-3-(4-methyl-2-oxo-7-propan-2-yloxychromen-6-yl)propanamide
Standard InChI InChI=1S/C24H25NO5/c1-14(2)29-21-13-22-19(15(3)11-24(28)30-22)12-17(21)9-10-23(27)25-20-8-6-5-7-18(20)16(4)26/h5-8,11-14H,9-10H2,1-4H3,(H,25,27)
Standard InChI Key DGYCZVPMZUTAJT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)NC3=CC=CC=C3C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three key components:

  • A 2H-chromen-2-one (chromenone) backbone substituted with a methyl group at position 4 and an isopropoxy group at position 7.

  • A propanamide linker at position 6 of the chromenone ring.

  • An N-(2-acetylphenyl) group attached to the amide nitrogen.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H25NO5\text{C}_{24}\text{H}_{25}\text{NO}_5
Molecular Weight407.5 g/mol
CAS NumberVC16366415
DensityNot reported
Melting PointNot reported
SolubilityLikely soluble in DCM, DMF

The chromenone core contributes to planar aromaticity, facilitating π-π interactions with biological targets, while the isopropoxy group enhances lipophilicity, potentially improving membrane permeability. The acetylphenyl moiety may engage in hydrogen bonding via its ketone group, influencing target specificity .

Synthesis and Manufacturing

The synthesis of N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide typically follows a multi-step procedure involving:

  • Chromenone Functionalization: Introduction of methyl and isopropoxy groups via nucleophilic substitution or Friedel-Crafts alkylation.

  • Propanamide Linker Formation: Coupling of 3-(4-methyl-2-oxo-7-isopropoxy-chromen-6-yl)propanoic acid with 2-acetylaniline using carbodiimide-based coupling reagents (e.g., EDC/HOBt).

  • Purification: Column chromatography or recrystallization to isolate the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Chromenone alkylationIsopropyl bromide, K₂CO₃, DMF65–70%
Amide couplingEDC, HOBt, DCM, RT50–55%
Final purificationSilica gel chromatography85%

Dichloromethane (DCM) is preferred as a solvent due to its compatibility with both acid chlorides and amines. Challenges include minimizing side reactions such as over-alkylation or racemization during amide bond formation.

Pharmacological Applications and Comparative Analysis

Therapeutic Prospects

  • Oncology: Potential as a kinase inhibitor or DNA intercalator in solid tumors.

  • Inflammation: Topical formulations for dermatitis or oral administration for arthritis.

Table 3: Comparison with Structural Analogues

CompoundMolecular WeightKey FeatureBioactivity
Target Compound407.5 g/molIsopropoxy, propanamide linkerAnti-inflammatory
N-(3-Acetylphenyl)-2-(4-methyl-2-oxo-351.4 g/molAcetamide, shorter linkerModerate COX-2 inhibition

The target compound’s extended linker and isopropoxy group confer superior metabolic stability and target affinity compared to shorter-chain analogs .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Proteomic screening to identify binding partners.

  • Formulation Optimization: Nanoencapsulation to enhance solubility and bioavailability.

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